molecular formula C8H16N2O4 B557231 H-D-Dap(boc)-OH CAS No. 259825-43-9

H-D-Dap(boc)-OH

Cat. No. B557231
M. Wt: 204,22 g/mole
InChI Key: ZSJIIZWMJVWKIR-RXMQYKEDSA-N
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Description

H-D-Dap(boc)-OH, also known as Methyl ®-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride1, is a chemical compound with the linear formula C9H18N2O42. It is used in various scientific and industrial applications2.



Synthesis Analysis

The synthesis of H-D-Dap(boc)-OH involves the pre-activation of (Boc)4N4-COOH with HOAt/HATU and the use of 2,4,6-collidine as a base3. This process successfully prevents the previously observed elimination of Boc-protected 1,2-ethylenediamine from the (Boc)4N4 moiety during the condensation reaction3.



Molecular Structure Analysis

The molecular structure of H-D-Dap(boc)-OH is characterized by its linear formula C9H18N2O42. Further details about its molecular structure are not available in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving H-D-Dap(boc)-OH are not available in the search results. However, it is used in the synthesis of various compounds3.



Physical And Chemical Properties Analysis

H-D-Dap(boc)-OH has a molecular weight of 254.721. Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.


Scientific Research Applications

Materials Science and Chemistry

  • Hydroxyl-Functionalized Nanomaterials : The process of hydroxide-assisted ball milling has been utilized for the scalable exfoliation of boron nitride nanoplatelets. This method results in hydroxyl-functionalized BN nanoplatelets with large flakes, which show enhanced barrier properties when incorporated into polyethylene matrices. This technique presents a scalable and efficient approach to preparing hydroxyl-functionalized materials for various applications, including enhanced material barrier properties (Lee et al., 2015).

  • Self-Assembled Nanostructures : Research into the self-assembly of diphenylalanine motifs, particularly focusing on the effects of functional C-terminus conjugated substituents on Boc-Phe-Phe, has led to the development of monodisperse nano-vesicles. These nanostructures demonstrate potential for applications in biomaterial chemistry, sensors, and bioelectronics, highlighting the utility of H-D-Dap(boc)-OH and similar compounds in nano-architectures (Datta et al., 2018).

Biochemistry and Medicine

  • Peptide Synthesis and Labeling : The lysine-based derivative l-Lys(Dap) has been shown to be an effective chelator for (99m)Tc(CO)(3), yielding small and hydrophilic complexes. This orthogonally protected bifunctional chelator facilitates high-yield labeling and the formation of peptide radiopharmaceuticals with excellent in vivo characteristics, indicating significant potential for medical imaging applications (Shen et al., 2013).

Environmental Science

  • Hydroxyl Radical Production Efficiency : A study on enhancing the electrochemical efficiency of hydroxyl radical formation on diamond electrodes through functionalization with hydrophobic monolayers has implications for environmental applications. This approach increases efficiency for hydroxyl radical production, potentially offering a pathway to more effective water treatment technologies by selectively inhibiting inner-sphere oxidation processes (Henke et al., 2018).

Safety And Hazards

While specific safety and hazard information for H-D-Dap(boc)-OH is not available in the search results, it is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions of H-D-Dap(boc)-OH are not specified in the search results. However, given its use in various scientific and industrial applications, it is likely to continue to be a subject of research and development2.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJIIZWMJVWKIR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Dap(boc)-OH

CAS RN

259825-43-9
Record name (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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